
N-(Cglu)A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cglu)A is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of glutamic acid and contains an amide bond that makes it stable and resistant to enzymatic degradation.
作用机制
The mechanism of action of N-(Cglu)A is not fully understood, but it is believed to act through multiple pathways. It can scavenge free radicals and inhibit oxidative stress, which plays a crucial role in various diseases. It also modulates the activity of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell survival, and apoptosis.
Biochemical and Physiological Effects:
N-(Cglu)A has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of inflammatory diseases. It also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. In addition, it can improve cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation.
实验室实验的优点和局限性
N-(Cglu)A has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It also exhibits low toxicity and can be administered orally or intravenously. However, its solubility in water is limited, which can pose a challenge for some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
未来方向
There are several future directions for N-(Cglu)A research. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its immunomodulatory properties and its potential use in the treatment of autoimmune diseases. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, N-(Cglu)A is a promising compound that has potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
合成方法
The synthesis of N-(Cglu)A involves the reaction of glutamic acid with acyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques. This method is relatively simple and can be scaled up for large-scale production.
科学研究应用
N-(Cglu)A has been extensively studied for its potential applications in various fields such as neurobiology, immunology, and cancer research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation.
属性
CAS 编号 |
145613-84-9 |
|---|---|
产品名称 |
N-(Cglu)A |
分子式 |
C32H27NO11 |
分子量 |
601.6 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(14-methoxy-9-oxo-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-10-yl)oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H27NO11/c1-40-21-4-2-3-17-18(21)11-20-25-19(12-22-30(26(17)25)43-14-42-22)31(39)33(20)32-29(38)28(37)27(36)23(44-32)13-41-24(35)10-7-15-5-8-16(34)9-6-15/h2-12,23,27-29,32,34,36-38H,13-14H2,1H3/b10-7+/t23-,27-,28+,29-,32-/m1/s1 |
InChI 键 |
POLMXRJPIMTBPO-DSPNEAMJSA-N |
手性 SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O |
SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O |
规范 SMILES |
COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O |
同义词 |
aristolactam, N-((6'-p-coumaroyl)glucopyranosyl) aristolactam-N-(6'-trans-p-coumaroyl)-beta-D-glucopyranoside N-((6'-p-coumaroyl)glucopyranosyl)aristolactam N-((6'-trans-p-coumaroyl)-beta-D-glucopyranosyl)aristolactam N-(CGlu)A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



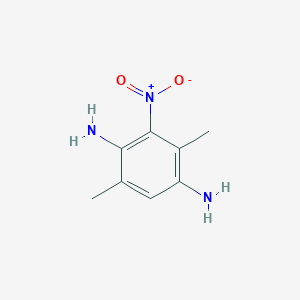
![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
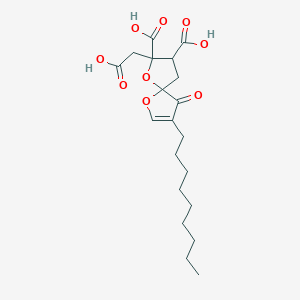
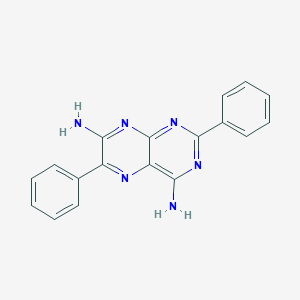
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)

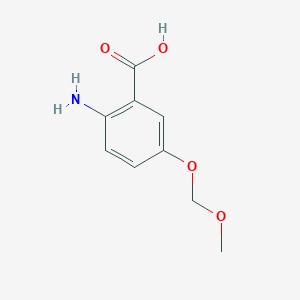
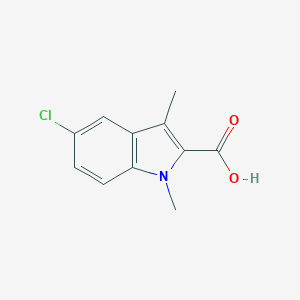

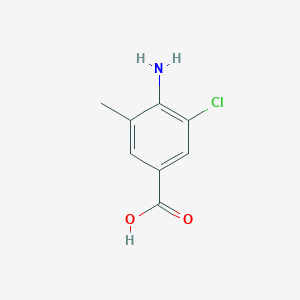
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)